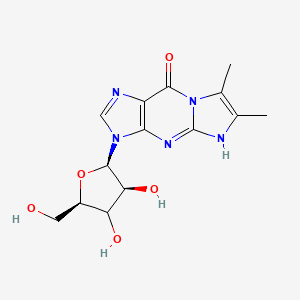
7-Methyl wyosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl wyosine is a derivative of wyosine, a tricyclic imidazopurine nucleoside found at position 37 of phenylalanine-specific transfer RNA (tRNA) in both eukaryotes and archaea . This compound is known for its role in posttranscriptional modifications, which are essential for the proper functioning of tRNA . The presence of this compound in tRNA helps in maintaining the stability and proper decoding of genetic information during protein synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of 7-Methyl wyosine in archaea involves several enzymatic steps. The process starts with the modification of guanosine at position 37 of tRNA, followed by a series of methylation and other modifications . The key enzymes involved in this process include Trm5, Tyw1, Tyw2, Tyw3, and Tyw4 . These enzymes work in a sequential manner to produce the final product, this compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily studied in the context of its natural occurrence and biosynthesis in archaea and eukaryotes .
化学反応の分析
Types of Reactions
7-Methyl wyosine undergoes various chemical reactions, including methylation, oxidation, and substitution . These reactions are crucial for its biosynthesis and functional role in tRNA .
Common Reagents and Conditions
The common reagents used in the biosynthesis of this compound include S-adenosylmethionine (SAM) as a methyl donor, and various methyltransferase enzymes . The reactions typically occur under physiological conditions within the cellular environment .
Major Products Formed
The major products formed from the reactions involving this compound include other wyosine derivatives such as wybutosine and its intermediates . These derivatives play significant roles in maintaining the stability and function of tRNA .
科学的研究の応用
7-Methyl wyosine has several scientific research applications, particularly in the fields of molecular biology, biochemistry, and genetics . Some of its key applications include:
tRNA Modification Studies: This compound is used to study the posttranscriptional modifications of tRNA and their impact on protein synthesis.
Evolutionary Biology: The presence of this compound in archaea and eukaryotes provides insights into the evolutionary history and diversity of tRNA modifications.
Anticancer Research: As a purine nucleoside analogue, this compound has shown potential in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis.
作用機序
The mechanism of action of 7-Methyl wyosine involves its incorporation into tRNA at position 37, where it plays a crucial role in maintaining the stability and proper decoding of genetic information during protein synthesis . The molecular targets of this compound include the anticodon loop of tRNA and various methyltransferase enzymes involved in its biosynthesis . The compound helps prevent ribosomal frameshifting and ensures accurate translation of the genetic code .
類似化合物との比較
7-Methyl wyosine is unique among wyosine derivatives due to its specific methylation at the C7 position . Similar compounds include:
Wybutosine (yW): Another wyosine derivative found in eukaryotic tRNA, known for its role in preventing ribosomal frameshifting.
Isowyosine (imG2): An archaeal-specific wyosine derivative with similar functions in tRNA modification.
7-Aminocarboxypropyl-demethylwyosine (yW-86): A derivative found in archaea, previously thought to be an intermediate in the eukaryotic pathway.
These compounds share similar roles in tRNA modification but differ in their specific chemical structures and biosynthetic pathways .
特性
分子式 |
C14H17N5O5 |
|---|---|
分子量 |
335.32 g/mol |
IUPAC名 |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C14H17N5O5/c1-5-6(2)19-12(23)8-11(17-14(19)16-5)18(4-15-8)13-10(22)9(21)7(3-20)24-13/h4,7,9-10,13,20-22H,3H2,1-2H3,(H,16,17)/t7-,9?,10+,13-/m1/s1 |
InChIキー |
BINGDNLMMYSZFR-CXOKJZQJSA-N |
異性体SMILES |
CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)C |
正規SMILES |
CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


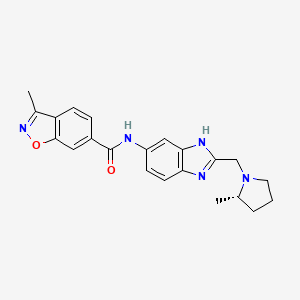
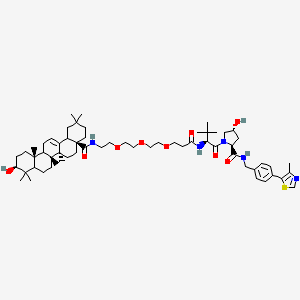
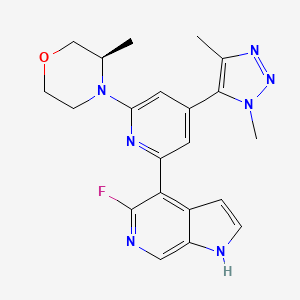
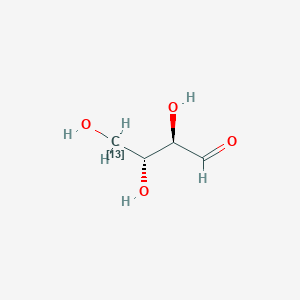
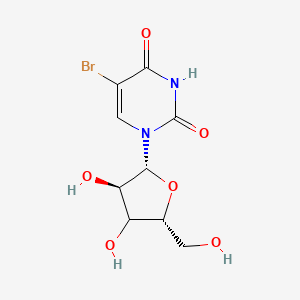
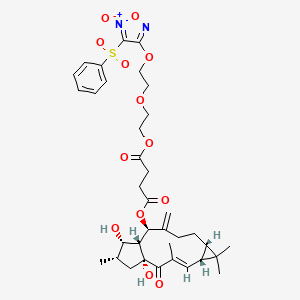
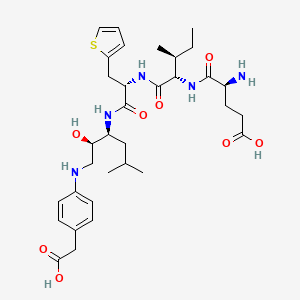
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
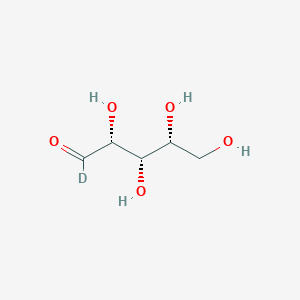
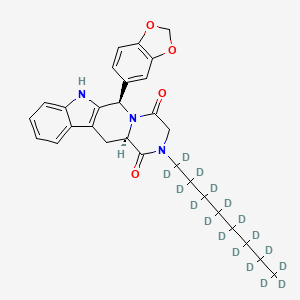
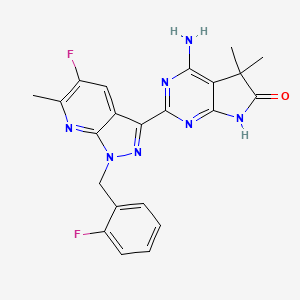
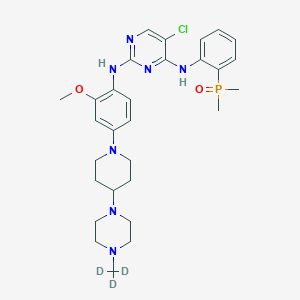

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
